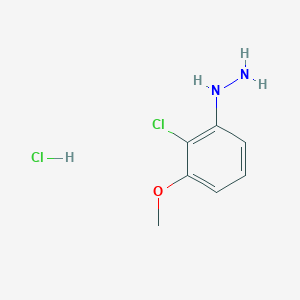

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

Description

Properties

Molecular Formula |

C7H10Cl2N2O |

|---|---|

Molecular Weight |

209.07 g/mol |

IUPAC Name |

(2-chloro-3-methoxyphenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H |

InChI Key |

INQCKSDKPDFOJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Cl)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

Synthetic Routes and Reaction Conditions

Diazotization and Reduction Using Tin(II) Chloride (SnCl2)

A classical method involves diazotization of 2-chloro-3-methoxyaniline in acidic medium, followed by reduction with tin(II) chloride at low temperature to yield the hydrazine hydrochloride salt.

- Step 1: Dissolve 2-chloro-3-methoxyaniline in concentrated hydrochloric acid.

- Step 2: Cool the solution to 0–5 °C.

- Step 3: Add aqueous sodium nitrite slowly to form the diazonium salt.

- Step 4: Add tin(II) chloride dihydrate solution dropwise to reduce the diazonium salt to the hydrazine.

- Step 5: Stir at low temperature to complete the reaction.

- Step 6: Filter the precipitated this compound and wash with cold hydrochloric acid.

- The reduction must be carefully controlled at low temperature to avoid decomposition.

- Tin chloride produces tin(IV) by-products, causing slurry and filtration challenges.

- Waste disposal of heavy metal by-products is a significant industrial concern.

This method is described in Korean patent KR100517343B1 for methoxyphenylhydrazines and is applicable to chloro-substituted analogs with minor adjustments.

Alternative Reduction Using Sodium Sulfite or Sodium Hydrogen Sulfite

Due to the drawbacks of tin(II) chloride, alternative reducing agents like sodium sulfite (Na2SO3) or sodium hydrogen sulfite (NaHSO3) have been explored.

- Diazotization is performed similarly.

- Reduction is carried out by adding sodium sulfite or sodium hydrogen sulfite under acidic conditions.

- This method avoids heavy metal waste but may have lower yields or require longer reaction times due to the thermal instability of methoxy-substituted diazonium salts.

The method is less favored industrially but offers environmental benefits.

Catalytic Methods

Some patents describe catalytic hydrogenation or catalytic reduction methods for preparing methoxyphenylhydrazines, which could be adapted for 2-chloro-3-methoxy derivatives.

Reaction Conditions Summary Table

| Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tin(II) chloride reduction | 2-chloro-3-methoxyaniline, HCl, NaNO2, SnCl2 | 0–5 | 1–3 hours | 75–85 | Requires careful temperature control; heavy metal waste; slurry formation |

| Sodium sulfite reduction | 2-chloro-3-methoxyaniline, HCl, NaNO2, Na2SO3/NaHSO3 | 0–25 | 2–4 hours | 60–75 | Environmentally friendlier; lower yields; thermal instability of diazonium salt |

| Hydrolysis of hydrazine derivative | Phenylhydrazine derivative, HCl | 0–50 | 0.5–24 hours | 70–90 | Versatile; can use organic solvents; requires purification by recrystallization |

| Catalytic hydrogenation | 2-chloro-3-methoxyaniline derivatives, catalyst, H2 | Variable | Variable | Not well documented | Cleaner reaction; less waste; requires specialized equipment |

Analytical and Purification Considerations

- The hydrochloride salt is typically isolated by filtration after reaction completion.

- Washing with cold hydrochloric acid solution improves purity.

- Recrystallization from ethanol or aqueous ethanol is common to enhance purity.

- Characterization includes melting point, NMR spectroscopy, and elemental analysis to confirm structure and purity.

- Stability is improved in hydrochloride salt form compared to free hydrazine.

Research and Industrial Notes

- The use of tin(II) chloride remains prevalent in laboratory-scale synthesis due to reliability and good yields, despite environmental drawbacks.

- Industrial processes seek alternatives to heavy metal reducing agents to comply with environmental regulations.

- The presence of both chloro and methoxy substituents requires careful optimization of reaction conditions to prevent side reactions and decomposition.

- Hydrochloride salt formation is essential for handling and storage due to the hydrazine's reactivity and toxicity.

- No comprehensive industrial-scale catalytic process for this specific compound is publicly documented, indicating an area for further research.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: Reduction reactions can yield hydrazones.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Azobenzenes

Reduction: Hydrazones

Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7): The methoxy group at the para position (4-position) enhances electron donation to the phenyl ring compared to the meta-substituted (3-position) target compound. This difference alters reactivity in nucleophilic additions. For instance, para-substituted derivatives are more reactive toward carbonyl groups in chromanones, favoring pyrazoline formation over alternative pathways .

- 3-Methoxyphenylhydrazine Hydrochloride (CAS 39232-91-2) :

Lacking the chloro substituent, this compound exhibits higher nucleophilicity due to reduced electron withdrawal. It is more effective in forming hydrazones under mild conditions but may lack the steric and electronic stabilization imparted by the chloro group in the target compound .

Halogen Substitution: Chloro vs. Fluoro

- (2-Fluorophenyl)hydrazine Hydrochloride (CAS 2924-15-4) :

Fluorine’s higher electronegativity compared to chlorine results in stronger electron withdrawal, reducing the nucleophilicity of the hydrazine moiety. This derivative is less reactive in perovskite precursor solutions for solar cells, achieving lower device efficiencies (e.g., ~22%) compared to chloro-substituted analogs . - (2,5-Difluorophenyl)hydrazine Hydrochloride (CAS 175135-73-6): The dual fluorine substituents further decrease electron density, making this compound less suitable for applications requiring strong reducing agents.

Aromatic vs. Non-Aromatic Substituents

- Propylhydrazine Hydrochloride (PHC) :

As an alkyl hydrazine, PHC lacks aromatic conjugation, reducing its stability in oxidative environments. In perovskite solar cells, PHC achieves a lower device efficiency (22.6%) compared to aromatic hydrazines like (2-thienylmethyl)hydrazine hydrochloride (23.0%), highlighting the advantage of aromatic stabilization . - 2-Naphthylhydrazine Hydrochloride :

The bulkier naphthyl group introduces steric hindrance, slowing reaction kinetics in condensations. However, its extended π-system enhances UV absorption, making it useful in photochemical applications, unlike the target compound .

Condensation Reactions

The target compound reacts with carbonyl groups to form hydrazones, a key step in synthesizing antifungal agents (e.g., 3-azolyl-4-chromanone phenylhydrazones). Its chloro group directs nucleophilic attack to the carbonyl rather than the C-2 position of chromanones, avoiding ring-opening side reactions observed with less-substituted hydrazines .

Heterocycle Formation

Compared to phenylhydrazine, the chloro and methoxy substituents in the target compound increase the yield of pyrazole derivatives (e.g., 70–85% vs. 60–75%) due to enhanced stabilization of transition states during cyclization .

Solar Cell Efficiency

In perovskite precursor solutions, the target compound’s dual substituents balance electron donation and withdrawal, enabling efficient iodine reduction. Similar chloro-substituted hydrazines achieve device efficiencies >23%, outperforming fluorinated analogs (~22%) .

Biological Activity

(2-Chloro-3-methoxyphenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a chlorinated methoxy-substituted phenyl ring. Its unique structural characteristics influence its reactivity and biological activity.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2-Chloro-3-methoxyphenyl)hydrazine | Chlorine and methoxy groups | Potential for varied biological interactions |

| (2-Fluoro-3-methoxyphenyl)hydrazine | Fluorine instead of chlorine | Exhibits different reactivity patterns |

| 3-Methoxyphenylhydrazine | Methoxy group on phenyl ring | Known for anti-inflammatory properties |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further pharmacological development.

Anticancer Effects

The compound has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, in assays involving human cancer cell lines such as MCF-7 and PC-3, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.08 - 12.07 | Tubulin polymerization inhibition |

| PC-3 | 1.48 - 3.67 | Induction of apoptosis via G2/M phase arrest |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This property suggests its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Pseudomonas aeruginosa revealed inhibition zones comparable to standard antibiotics, indicating its potential as an alternative treatment.

- Cancer Cell Line Research : In a series of experiments on various cancer cell lines, the compound was found to significantly reduce cell viability at concentrations below 10 μM, reinforcing its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves reacting a substituted phenyl ketone (e.g., 2-chloro-3-methoxyacetophenone) with hydrazine hydrate in acidic conditions (HCl) to form the hydrazine hydrochloride salt. Critical parameters include stoichiometric control of hydrazine hydrate, reaction temperature (reflux conditions ~80–100°C), and purification via recrystallization from ethanol or methanol. The presence of electron-withdrawing groups (chloro, methoxy) on the aromatic ring can influence reaction kinetics and yield .

Q. How does the stability of this compound affect experimental design?

- Methodological Answer : Stability studies on analogous hydrazine hydrochlorides (e.g., (3-Bromo-4-chlorophenyl)hydrazine HCl) indicate degradation under prolonged exposure to heat (>100°C) or UV light, leading to byproducts like chlorinated phenols or azo compounds. Researchers should store the compound at –20°C in amber vials and avoid prolonged heating during reactions. Degradation can be monitored via HPLC or TLC with UV detection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the hydrazine (–NH–NH2) moiety (δ 4–6 ppm for NH protons) and substituent positions on the phenyl ring.

- FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N/C–N vibrations).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ and fragmentation patterns validate the molecular formula.

Cross-referencing with X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Advanced Research Questions

Q. How do reaction mechanisms differ when using this compound in heterocyclic synthesis compared to other hydrazine derivatives?

- Methodological Answer : The chloro and methoxy substituents activate the phenyl ring toward electrophilic substitution while stabilizing transition states in cyclization reactions. For example, in pyrazole synthesis (e.g., reacting with β-ketoesters), the electron-withdrawing chloro group directs regioselectivity toward C-5 substitution, whereas the methoxy group enhances solubility in polar aprotic solvents. Kinetic studies using pseudo-first-order models can quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in crystallographic data for hydrazine hydrochloride derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., N–H···Cl interactions) may arise from polymorphism or solvent inclusion. Using SHELX programs (SHELXL for refinement, SHELXS for structure solution), researchers can perform twin refinement or apply restraints to disordered regions. Graph set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding motifs, ensuring accurate modeling of supramolecular architectures .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and predict electrostatic potential maps, identifying nucleophilic/electrophilic sites for protein binding. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes validates hypothesized interactions. Experimental validation via enzyme inhibition assays (e.g., IC50 determination) bridges computational and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.